Rutacil

Description

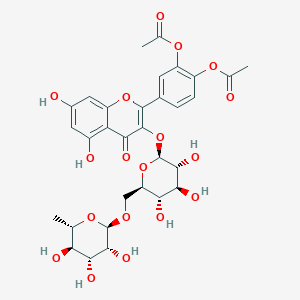

Structure

2D Structure

3D Structure

Properties

CAS No. |

132151-81-6 |

|---|---|

Molecular Formula |

C31H34O18 |

Molecular Weight |

694.6 g/mol |

IUPAC Name |

[2-acetyloxy-4-[5,7-dihydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-yl]phenyl] acetate |

InChI |

InChI=1S/C31H34O18/c1-10-21(36)24(39)26(41)30(44-10)43-9-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-15(35)7-14(34)8-18(20)47-28(29)13-4-5-16(45-11(2)32)17(6-13)46-12(3)33/h4-8,10,19,21-22,24-27,30-31,34-37,39-42H,9H2,1-3H3/t10-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1 |

InChI Key |

UMNLDZWTFUCCBQ-NDPVGZFXSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC(=O)C)OC(=O)C)O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC(=O)C)OC(=O)C)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC(=O)C)OC(=O)C)O)O)O)O)O)O |

Other CAS No. |

132151-81-6 |

Synonyms |

rutacil |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Systematic Approaches for Rutacil and Analogues

Recent Advances in Total Synthesis of Rutacil

Total synthesis involves the de novo construction of a complex molecule from simpler precursors. For this compound, this typically requires the assembly of the benzopyranone core and the stereoselective attachment of the disaccharide unit.

Strategies for Benzopyranone Backbone Construction

The benzopyranone backbone, also known as a chromen-4-one, is a key structural feature of flavonoids like this compound. Strategies for constructing this core often involve cyclization reactions. While specific detailed strategies for this compound's benzopyranone are not extensively detailed in the provided search results, general approaches to benzopyranone synthesis include various cyclization and annulation reactions. rsc.org

Stereoselective Glycosylation Methods for this compound Oligosaccharide Moiety

The attachment of the disaccharide (glucose and rhamnose) to the aglycone in a stereocontrolled manner is a critical step in this compound synthesis. Stereoselective glycosylation aims to form specific glycosidic linkages (e.g., α or β) with high selectivity. Recent advances in glycosylation methods focus on achieving high stereocontrol, particularly for challenging 1,2-cis glycosidic linkages. nih.govumsl.edu Methods employing specific catalysts, such as bis-hydrogen bond donor catalysts, have shown promise in promoting stereoselective glycosylation reactions under mild conditions across a broad range of coupling partners. harvard.edu The use of glycosyl halides and their activation with silver salts or cooperative catalyst systems involving silver salts and Lewis acids like bismuth(III) triflate have been explored to improve stereoselectivity. umsl.edu

Data on stereoselective glycosylation yields and conditions for this compound synthesis would be valuable here, but specific data tables for this compound were not found in the search results. General glycosylation studies indicate that factors such as the nature of the glycosyl donor and acceptor, the catalyst or promoter, solvent, and temperature significantly influence the stereochemical outcome. umsl.eduharvard.edunih.govrsc.org

Protecting Group Chemistry in Complex this compound Synthesis

Protecting groups are indispensable in the synthesis of complex molecules like this compound, which contain multiple reactive functional groups (hydroxyls, carbonyls, etc.). jocpr.comwikipedia.orgorganic-chemistry.orgpressbooks.pub They are used to temporarily mask specific functionalities to allow selective transformations elsewhere in the molecule. jocpr.comwikipedia.orgorganic-chemistry.org The synthesis of the this compound oligosaccharide moiety and its attachment to the aglycone necessitate the careful use of protecting groups to control regioselectivity and stereochemistry during glycosylation and other reactions. jocpr.com Common protecting groups for hydroxyl groups in carbohydrate chemistry include acyl, benzyl, and silyl (B83357) ethers, each with specific introduction and removal conditions. jocpr.comwikipedia.org Orthogonal protecting group strategies, where different protecting groups are used for different functional groups and can be removed selectively under different conditions, are crucial for complex syntheses. jocpr.comorganic-chemistry.org

While the specific protecting group strategies employed in this compound total synthesis were not detailed, the general principles of protecting group chemistry in complex natural product synthesis, particularly for molecules with carbohydrate moieties, are highly relevant. jocpr.comwikipedia.orgorganic-chemistry.org

Exploration of Semi-Synthetic Pathways for this compound

Semi-synthesis utilizes naturally occurring compounds as starting materials and modifies them chemically or enzymatically to produce desired derivatives. wikipedia.orgnih.govtapi.com This approach can be advantageous for complex natural products like this compound, potentially reducing the number of synthetic steps compared to total synthesis. wikipedia.org

Derivatization of Naturally Occurring this compound Precursors

This compound is a naturally occurring flavonoid. ontosight.ai Semi-synthetic routes could involve isolating structurally related precursors from natural sources and performing targeted chemical modifications to arrive at this compound or its analogues. This approach leverages the complex scaffolds already built by nature. wikipedia.orgnih.gov Derivatization reactions could include acetylation of hydroxyl groups or modifications to the glycosyl unit or the aglycone. ontosight.ai The specific natural precursors used for this compound semi-synthesis and the detailed derivatization strategies were not explicitly found in the search results, though the general concept of derivatization of natural products is a well-established approach in medicinal chemistry and drug discovery. nih.govnih.gov

Enzymatic Transformations in this compound Scaffold Modification

Enzymatic transformations offer highly selective and environmentally friendly routes for chemical synthesis and modification. nih.gov Enzymes can catalyze specific reactions, such as glycosylation or functional group modifications, on complex substrates. nih.govresearchgate.netmdpi.com In the context of this compound, enzymes could potentially be used to modify naturally occurring precursors or even the this compound scaffold itself. For instance, glycosyltransferases could be employed for the enzymatic synthesis of the disaccharide unit or its attachment to the aglycone with high stereoselectivity. While specific enzymatic transformations applied to the this compound scaffold were not detailed in the search results, the use of enzymes in modifying natural product scaffolds and in stereoselective glycosylation is an active area of research. nih.govresearchgate.netmdpi.com Enzyme immobilization on scaffolds has also been explored to enhance catalytic efficiency in multi-enzyme systems, a concept that could potentially be applied to enzymatic steps in this compound synthesis or modification. nih.govresearchgate.netmdpi.comkyoto-u.ac.jp

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel this compound derivatives often involve strategic modifications to the core flavonoid structure and its appended glycosyl units. These efforts aim to explore structure-activity relationships and develop analogues with potentially altered or enhanced properties. Various synthetic strategies are employed to achieve this, ranging from targeted functional group modifications to the generation of diverse compound libraries.

Structure-Guided Design of Analogues with Modified Functional Groups

Structure-guided design plays a crucial role in the rational development of this compound analogues. This approach involves understanding the relationship between the chemical structure of this compound and its properties, then designing modifications to specific functional groups to influence these characteristics. While direct examples for this compound are not explicitly detailed in the search results, structure-guided design is a common strategy in the synthesis of various organic molecules and drug candidates. nih.govmdpi.comresearchgate.netosti.gov For instance, in the design of other heterocyclic derivatives, modifications to substituents have been shown to impact biological activity. rsc.org This principle can be applied to this compound by considering the impact of altering the acetyloxy, hydroxy, or glycosyl groups on its solubility, stability, and potential interactions. ontosight.ai

Multi-Component Reactions for Diverse this compound Libraries

Multi-component reactions (MCRs) offer an efficient strategy for the rapid generation of diverse chemical libraries from three or more starting materials in a single step. nih.govmdpi.comorganic-chemistry.orgfrontiersin.org This approach is highly valuable in drug discovery and synthetic chemistry for its ability to quickly build molecular complexity and diversity. nih.govfrontiersin.org Although specific MCRs for this compound synthesis are not detailed in the provided results, MCRs have been successfully applied to the synthesis of various heterocyclic compounds, including those with structural features found in flavonoids. mdpi.comrsc.org The convergence and atom economy of MCRs make them attractive for synthesizing libraries of this compound analogues with variations introduced through different amine, carbonyl, and other reactive components. organic-chemistry.orgfrontiersin.org

Microwave-Assisted Synthesis of this compound-Related Heterocycles

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, known for dramatically reducing reaction times, increasing yields, and improving product purity compared to conventional heating methods. mdpi.commdpi.comanton-paar.com This is attributed to efficient internal heating through direct interaction with polar molecules in the reaction mixture. anton-paar.com Microwave irradiation has been successfully applied to the synthesis of various heterocyclic compounds. mdpi.com While specific applications to this compound are not mentioned, microwave synthesis could potentially accelerate cyclization reactions to form the benzopyranone core or facilitate glycosylation steps in the synthesis of this compound and its analogues. mdpi.comnih.govnih.gov

Solid-Phase Synthesis Techniques for this compound and Related Peptidomimetics

Solid-phase synthesis (SPS) is a method where molecules are built step-by-step while attached to a solid support, offering advantages such as simplified purification and the possibility of automation. wikipedia.orgnih.govrsc.org Developed initially for peptides, SPS has been extended to the synthesis of various organic molecules and peptidomimetics. wikipedia.orgnih.govbeilstein-journals.org Although this compound is a flavonoid glycoside and not a peptide, SPS techniques could potentially be adapted for the modular assembly of complex glycosyl structures or for the synthesis of this compound analogues incorporating features amenable to solid-phase strategies. rsc.orgnih.gov This method allows for the use of excess reagents to drive reactions to completion and utilizes selective protecting group chemistry. wikipedia.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes. rsc.orgijghc.com Applying these principles to the synthesis of this compound and its analogues involves considering factors such as atom economy, the use of environmentally friendly solvents, energy efficiency, and the design of less hazardous syntheses. rsc.orgnih.govsuschem-nottingham-cdt.ac.uk While specific green chemistry protocols for this compound synthesis are not detailed in the search results, the broader field of organic synthesis is increasingly adopting greener approaches, including the use of catalysis, alternative reaction media, and more efficient synthetic routes like MCRs. frontiersin.orgrsc.orgnih.gov Implementing green chemistry principles in this compound synthesis could lead to more sustainable and environmentally benign production methods. ijghc.com

Solvent-Free and Environmentally Benign Reaction Conditions

Solvent-free synthesis and environmentally benign reaction conditions are key aspects of green chemistry, aiming to reduce or eliminate the use of hazardous and often volatile organic solvents, thereby minimizing waste generation and environmental contamination. nih.govijirt.org Mechanochemical transformations, such as grinding, have emerged as promising alternatives to traditional solution-based chemistry, enabling solvent-free synthesis and offering potential advantages in reaction speed and selectivity. nih.govrsc.orgnih.gov This approach eliminates the need for large quantities of solvents and can facilitate unique reaction environments. rsc.org

Environmentally benign approaches in organic synthesis also involve the use of non-hazardous solvents, metal-free catalysts, and energy-efficient techniques like microwave and ultrasonic irradiation. ijirt.orgrsc.org For example, the synthesis of heterocyclic compounds, a class that includes the benzopyranone core of this compound, has seen advancements using combined microwave-assisted heterogeneous catalytic approaches under environmentally benign conditions. rsc.org Organocatalysts and natural acids have also been explored for environmentally friendly synthesis under solvent-free conditions. iau.irresearchgate.net

While direct examples of this compound synthesis under strictly solvent-free conditions were not identified, the application of these principles to complex molecule synthesis, including other natural products and heterocyclic systems, suggests their potential applicability to this compound and its analogues. The development of such methods would align with the goals of sustainable chemistry in producing this compound for various applications.

Atom Economy and Efficiency in this compound Synthetic Routes

Atom economy is a fundamental concept in green chemistry that quantifies the efficiency of a chemical reaction by measuring the proportion of atoms from the reactants that are incorporated into the desired final product. wikipedia.orgprimescholars.comjocpr.comskpharmteco.com An ideal reaction with 100% atom economy would incorporate all reactant atoms into the product, generating no waste byproducts. wikipedia.orgprimescholars.com This metric, introduced by Barry Trost, is a crucial tool for evaluating the "greenness" of a synthetic process and minimizing the environmental and economic impact of waste disposal. wikipedia.orgprimescholars.comskpharmteco.com

Calculating atom economy involves comparing the molecular weight of the desired product to the total molecular weight of all reactants. wikipedia.orgprimescholars.comjocpr.comskpharmteco.com

wikipedia.orgprimescholars.comjocpr.comskpharmteco.com

High atom economy is desirable, as it indicates that most atoms of the starting materials are utilized, leading to reduced waste. wikipedia.org It is important to note that a high chemical yield does not necessarily equate to high atom economy, as a reaction can produce the desired product in high yield while also generating substantial byproducts. wikipedia.orgprimescholars.com

Improving atom economy in synthesis often involves careful selection of starting materials and catalytic systems, as well as designing reactions that minimize the formation of unwanted byproducts. wikipedia.orgprimescholars.com While specific data on the atom economy of this compound synthetic routes was not found, the principle of atom economy is a guiding factor in the development of efficient and sustainable synthetic methodologies for complex organic molecules. nih.gov Strategies such as cascade reactions and the use of highly selective catalysts can contribute to improved atom economy. nih.govnih.govnih.gov

Research into the synthesis of uracil (B121893) analogues, which share the pyrimidine (B1678525) core with the flavonoid structure of this compound's aglycone, demonstrates the application of various synthetic approaches, although explicit atom economy calculations are not always reported. nih.govnih.govrsc.orgnih.govnih.govrsc.org The focus on efficient routes for such analogues underscores the broader effort in organic synthesis to improve the utilization of starting materials.

Developing synthetic routes for this compound and its analogues with high atom economy is crucial for reducing the environmental footprint of their production and enhancing the sustainability of their use in various applications.

Mechanistic Investigations and Reaction Kinetics of Rutacil Transformations

Elucidation of Reaction Mechanisms in Rutacil Synthesis

Transition State Analysis of Key this compound-Forming Reactions

Transition state analysis involves identifying and characterizing the high-energy, short-lived molecular configurations that exist at the peak of the energy barrier between reactants and products in an elementary reaction step. github.iomit.edunumberanalytics.com For this compound synthesis, this would involve computational or experimental methods to determine the structure, energy, and properties of the transition states in the rate-determining or other significant steps. Analysis of transition states provides insights into the reaction pathway and activation energy. github.iolibretexts.orgnumberanalytics.com

Kinetic Studies of this compound Chemical Reactions

This subsection would focus on the quantitative measurement and analysis of the rates of reactions involving this compound, either its formation or its subsequent chemical transformations. Reaction kinetics provides information on how quickly a reaction proceeds and how the rate is affected by various factors. openaccessjournals.comtaylorandfrancis.comamazon.com

Determination of Rate Laws and Rate Constants for this compound Syntheses

The rate law is an experimentally determined equation that relates the rate of a reaction to the concentrations of the reactants and a rate constant. libretexts.orgopenaccessjournals.comwikipedia.org For this compound syntheses, this would involve conducting experiments where the concentrations of reactants are varied and measuring the initial reaction rates to determine the order of the reaction with respect to each reactant. The rate constant (k) is a proportionality constant in the rate law that is specific to a given reaction at a particular temperature. libretexts.orgopenaccessjournals.comwikipedia.org

Influence of Catalysis on this compound Reaction Kinetics

Catalysis involves the use of a substance (a catalyst) that increases the rate of a chemical reaction without being consumed in the process. rsc.orgyoutube.com A catalyst typically works by providing an alternative reaction pathway with a lower activation energy. youtube.com This subsection would discuss how the presence and nature of catalysts affect the rate constants and potentially the mechanisms of this compound formation or reactions. rsc.orgrsc.orgnih.gov

Computational and Theoretical Chemistry of Rutacil

Virtual Screening and Computational Design of Rutacil Analogues

Virtual screening is a powerful computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based and Structure-Based Approaches for Novel this compound Scaffolds

Had "this compound" been an identified compound with known biological activity, ligand-based virtual screening would have been a viable strategy for discovering analogues. This method relies on the principle that molecules with similar structures often exhibit similar biological activities. Techniques such as similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies would have been employed to identify compounds with similar features to a hypothetical "this compound" molecule.

Structure-based approaches, on the other hand, require the three-dimensional structure of the biological target. Molecular docking simulations would have been a key tool, computationally predicting the preferred orientation of a "this compound" analogue when bound to a target to form a stable complex. This would have provided insights into the binding affinity and mode of action.

Application of Machine Learning and Artificial Intelligence in this compound Chemical Space Exploration

In recent years, machine learning (ML) and artificial intelligence (AI) have revolutionized the field of drug discovery. These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. For a hypothetical "this compound," ML models could have been trained on known active and inactive molecules to predict the activity of new, untested analogues. AI could have been utilized for the de novo design of novel scaffolds with desired properties, effectively exploring the vast chemical space around a "this compound" core.

Theoretical Insights into this compound Reactivity and Stability

Theoretical chemistry provides a fundamental understanding of a molecule's behavior at the quantum level. These insights are crucial for predicting a compound's reactivity, stability, and other physicochemical properties. Methods such as Density Functional Theory (DFT) and ab initio calculations would have been instrumental in characterizing a "this compound" molecule.

These theoretical calculations could have provided data on:

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding a molecule's reactivity and electronic transitions.

Structural Parameters: Including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Thermodynamic Stability: By calculating parameters like the enthalpy of formation and Gibbs free energy, the relative stability of "this compound" and its isomers could have been assessed.

Reactivity Descriptors: Various calculated parameters can predict how and where a molecule is likely to react.

Without a defined chemical structure for "this compound," it is impossible to generate the specific data tables and detailed research findings that were requested. The principles and methodologies of computational and theoretical chemistry stand ready to be applied, but they require a known molecular entity as a starting point. The name "this compound" does not currently correspond to such an entity in the public scientific domain.

Compound Names Mentioned

Advanced Analytical Methodologies for Rutacil Characterization

High-Resolution Mass Spectrometry for Rutacil Structural Elucidation and Quantification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the accurate mass of a molecule, which is essential for confirming its elemental composition. For this compound, with its complex molecular formula (C31H34O18) lookchem.com, HRMS can precisely measure the mass-to-charge ratio (m/z) of the intact molecule, often observed as a protonated or deprotonated ion depending on the ionization method used. This accurate mass measurement allows for the confirmation of the proposed molecular formula and differentiation from compounds with similar nominal masses but different elemental compositions. HRMS also provides information on the isotopic distribution of the molecule, which can further validate its identity. wikipedia.org

In addition to structural confirmation, HRMS can be used for the quantification of this compound in various matrices. By coupling HRMS with chromatographic separation techniques, it is possible to selectively detect and quantify this compound even in complex mixtures. wikipedia.org The high sensitivity and selectivity of HRMS enable the detection of this compound at low concentrations.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) is invaluable for structural elucidation by providing information about the fragmentation pattern of a molecule. In MS/MS, the precursor ion (the intact or modified molecule) is selected and then fragmented through various methods, such as collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass analyzer. wikipedia.org

For a complex molecule like this compound, MS/MS can reveal the presence and location of its various functional groups, including the flavonoid backbone, the disaccharide unit (glucose and rhamnose), and the acetyloxy and hydroxy groups. By analyzing the masses of the fragment ions, researchers can deduce the points of cleavage in the molecule, providing a "fingerprint" that is highly specific to this compound's structure. This is particularly useful for confirming the connectivity of the sugar moieties to the aglycone and the positions of the acetyl groups. The fragmentation pattern can also help in identifying potential isomers.

Table 1 illustrates a hypothetical example of how MS/MS fragmentation might provide structural information for a flavonoid glycoside like this compound, showing expected fragment ions corresponding to losses of specific moieties.

| Precursor Ion (m/z) | Fragmentation Method | Fragment Ions (m/z) | Proposed Neutral Loss | Structural Information Gained |

| [M+H]+ | CID | m/z X | Loss of rhamnose unit | Confirmation of rhamnose moiety |

| m/z Y | Loss of glucose unit | Confirmation of glucose moiety | ||

| m/z Z | Loss of acetyl group | Confirmation of acetyl group presence | ||

| m/z A | Cleavage within flavonoid backbone | Information on aglycone structure |

Isotope Labeling Strategies in this compound Metabolite Identification

Isotope labeling is a powerful strategy used in conjunction with mass spectrometry for tracking the metabolic fate of a compound and identifying its metabolites. By synthesizing this compound with stable isotopes (e.g., 13C, 15N, 2H), researchers can administer the labeled compound and then analyze biological samples (e.g., plasma, urine, tissue extracts) using MS. nist.gov Metabolites of this compound will retain a predictable pattern of the isotopic label, allowing them to be distinguished from endogenous compounds.

When a labeled this compound molecule is metabolized, the resulting metabolites will carry a portion of the isotopic label. Analyzing samples by HRMS or MS/MS allows for the detection of ions with masses corresponding to the expected metabolites, but with a mass shift due to the incorporated isotopes. This mass shift acts as a tag, confirming that the detected compound is a metabolite of the administered labeled this compound. This approach is crucial for understanding how this compound is transformed in biological systems and identifying potentially active or inactive metabolic products.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed three-dimensional structure and conformation of organic molecules in solution or solid state. For a complex molecule like this compound, NMR provides rich information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

The most common NMR experiments for structural elucidation involve 1H and 13C NMR. The 1H NMR spectrum provides information on the different types of protons in the molecule and their relative numbers, as well as coupling patterns that reveal adjacent protons. The 13C NMR spectrum provides information on the different types of carbon atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for unraveling the complex spectra of molecules like this compound, where significant overlap of signals can occur in 1D spectra. These techniques spread the signals into a second dimension, revealing correlations between nuclei.

Correlation Spectroscopy (COSY): This 2D NMR experiment shows correlations between protons that are coupled to each other through bonds. For this compound, COSY helps in identifying coupled spin systems, such as the protons within the sugar rings and the aromatic protons on the flavonoid aglycone.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with the carbon atoms to which they are directly attached. This experiment is invaluable for assigning proton and carbon signals simultaneously and confirming C-H bonds within the molecule, including those in the sugar moieties and the flavonoid core.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons and through glycosidic linkages in this compound, connecting the sugar units to the aglycone.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY shows correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. This technique provides information about the three-dimensional structure and conformation of this compound, including the relative orientation of the sugar rings and the aglycone.

Table 2 summarizes the types of correlations provided by common 2D NMR techniques applicable to this compound.

| 2D NMR Technique | Type of Correlation | Information Provided for this compound |

| COSY | 1H - 1H through bonds | Identification of coupled proton systems (e.g., within sugar rings, aromatic ring) |

| HSQC | 1H - 13C direct bond | Assignment of proton and carbon signals, confirmation of C-H units |

| HMBC | 1H - 13C multiple bonds (2-3 bonds) | Connectivity across quaternary carbons, glycosidic linkages, and acetyl group positions |

| NOESY | 1H - 1H through space | 3D structure and conformation, spatial proximity of protons |

Solid-State NMR for this compound Polymorphism and Amorphous Forms

While solution NMR is excellent for studying molecules in dissolved states, solid-state NMR (SSNMR) is crucial for characterizing the structural properties of solid forms of this compound, such as different polymorphs or amorphous states. Polymorphism refers to the ability of a compound to exist in more than one crystalline form, which can significantly impact its physical properties, including solubility and stability. Amorphous forms lack long-range order.

SSNMR provides information about the molecular packing, crystal lattice structure, and dynamics in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) 13C NMR can provide high-resolution spectra of solid samples. Differences in the SSNMR spectra of different solid forms of this compound would indicate variations in their molecular environment and packing arrangements. This is particularly important in pharmaceutical development to ensure the consistent quality and performance of the solid form of this compound.

Chromatographic Techniques for this compound Analysis and Purification

Chromatographic techniques are indispensable for the analysis, separation, and purification of this compound from complex mixtures, whether from natural sources or synthesis reactions. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Various chromatographic methods can be applied to this compound:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analytical separation and quantification of this compound. Different stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions can be optimized to achieve high resolution separation of this compound from impurities or other components in a mixture. UV-Vis detection is commonly used for flavonoids like this compound due to their chromophores, and coupling with MS (LC-MS) provides additional identification power. wikipedia.org

Preparative Chromatography: For purifying larger quantities of this compound, preparative chromatography techniques such as preparative HPLC or flash chromatography are employed. These methods use larger columns and higher flow rates to isolate the target compound from crude extracts or reaction mixtures.

Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that does not use a solid stationary phase. This can be advantageous for purifying natural products like flavonoids, potentially leading to higher recovery and avoiding irreversible adsorption to a solid phase. CPC separates compounds based on their partition coefficients between two immiscible liquid phases.

Chromatographic techniques are essential for isolating pure this compound for subsequent structural characterization by techniques like NMR and MS, as well as for analyzing its purity and presence in various samples.

Table 3 provides an overview of common chromatographic techniques used for this compound.

| Chromatographic Technique | Principle of Separation | Primary Application for this compound |

| HPLC (Analytical) | Partitioning between stationary and mobile phases | Analysis, identification, and quantification |

| HPLC (Preparative) | Partitioning between stationary and mobile phases (larger scale) | Purification from mixtures |

| Flash Chromatography | Partitioning between stationary (often silica) and mobile phases | Purification from crude mixtures |

| CPC | Partitioning between two immiscible liquid phases | Purification, potentially high recovery |

Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput Separation

Ultra-High Performance Liquid Chromatography (UHPLC) is a widely employed technique for the high-throughput separation of complex mixtures of organic compounds, offering advantages in speed, resolution, and sensitivity compared to traditional HPLC. For this compound, UHPLC would typically be used to separate it from synthesis byproducts, impurities, or other compounds in a complex matrix if it were isolated from a natural source. The technique utilizes smaller particle size stationary phases and higher mobile phase pressures to achieve faster separations and narrower peaks, enabling efficient analysis of multiple samples.

A typical UHPLC analysis of this compound would involve:

Stationary Phase: Often a reversed-phase C18 column, suitable for separating relatively polar organic compounds like flavonoids.

Mobile Phase: A gradient elution system using a mixture of water (often with an acidic modifier like formic acid to improve peak shape for phenolic compounds) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: UV-Vis detection is common for flavonoids due to their strong absorbance in the UV region conferred by the conjugated pi systems of the benzopyranone core and phenyl substitutions. Mass spectrometry (MS) detection is also frequently coupled with UHPLC (UHPLC-MS) to provide molecular weight information and aid in identification and structural elucidation.

UHPLC allows for the rapid assessment of this compound's purity by resolving and quantifying individual components in a sample. The resulting chromatogram would show a peak corresponding to this compound, with the area under the peak being proportional to its concentration.

Table 1: Hypothetical UHPLC Parameters for this compound Analysis

| Parameter | Typical Range/Description |

| Column | C18 (e.g., 1.7 - 2.5 µm particle size) |

| Mobile Phase | Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 0.3 - 0.8 mL/min |

| Column Temperature | 30 - 50 °C |

| Detection | UV-Vis (e.g., 254 nm, 280 nm, 340 nm), MS |

| Injection Volume | 1 - 5 µL |

Chiral Chromatography for Enantiomeric Purity Determination of this compound

Chiral chromatography is essential for determining the enantiomeric purity of compounds that exist as stereoisomers., this compound, with its complex structure including multiple chiral centers within the glycosyl moiety and potentially the flavonoid core depending on substitution, could exist as different enantiomers or diastereomers. nih.gov The biological activity of different stereoisomers can vary significantly, making their separation and quantification critical.

Chiral separation of this compound would involve using a chiral stationary phase (CSP) that can selectively interact with the different stereoisomers., These interactions, which can include pi-pi interactions, hydrogen bonding, dipole-dipole interactions, and steric effects, lead to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times on the column.

Key aspects of chiral chromatography for this compound would include:

Chiral Stationary Phase: Various types of CSPs are available, including polysaccharide-based, Pirkle-type, and macrocyclic antibiotic phases, among others. The choice of CSP is crucial and often requires screening to find the one that provides adequate separation for this compound's specific stereoisomers.

Mobile Phase: The mobile phase composition (solvent type, additives) is optimized to influence the interactions between the analyte stereoisomers and the CSP.

Detection: UV-Vis or MS detection is commonly used. For chiral analysis, a polarimetric or circular dichroism (CD) detector can provide additional information about the optical activity of the separated enantiomers.

Chiral chromatography provides chromatograms showing separate peaks for each stereoisomer, allowing for the determination of enantiomeric excess or ratio.

Table 2: Principle of Chiral Separation

| Feature | Description |

| Chiral Stationary Phase (CSP) | Contains a chiral selector that interacts differently with enantiomers. |

| Mobile Phase | Optimized to influence interactions between analytes and CSP. |

| Diastereomeric Complexes | Transient complexes formed between enantiomers and CSP have different stabilities. |

| Separation | Stereoisomers elute at different times due to differential interactions. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds., While this compound's relatively high molecular weight and presence of polar hydroxyl and glycosyl groups suggest low volatility, GC-MS can be applied after chemical derivatization to make it more volatile and thermally stable. Common derivatization methods for compounds like this compound include silylation or acetylation of hydroxyl groups.

In GC-MS, the derivatized sample is vaporized and carried by an inert carrier gas (e.g., helium) through a capillary column, where separation occurs based on differences in boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

GC-MS analysis of derivatized this compound would provide:

Chromatogram: Peaks corresponding to this compound and other volatile components in the sample, with retention times aiding in identification.

Mass Spectrum: A fragmentation pattern characteristic of derivatized this compound, which can be compared to spectral libraries or interpreted to confirm its structure.

GC-MS is particularly useful for identifying and quantifying volatile impurities or degradation products of this compound.

Table 3: GC-MS Information Provided

| Data Type | Information Gained |

| Gas Chromatogram | Separation of volatile components, Retention times. |

| Mass Spectrum | Mass-to-charge ratio of ions, Fragmentation pattern. |

Spectroscopic Techniques for this compound Characterization

Spectroscopic methods provide valuable information about the structural features, functional groups, and electronic properties of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular structure of a compound., Both techniques involve the interaction of light with molecular vibrations, but they are based on different principles (absorption of IR radiation and inelastic scattering of Raman light, respectively) and thus provide different selection rules for active vibrations.,

For this compound, IR and Raman spectroscopy would be used to:

Identify Functional Groups: Characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum correspond to the vibrations of specific functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), aromatic C=C stretches, and C-O and C-C vibrations within the flavonoid backbone and glycosyl moiety.

Polymorphism and Solid Form: These techniques can also be used to study the solid form of this compound, as different crystalline or amorphous forms can exhibit variations in their vibrational spectra.

IR spectroscopy typically involves analyzing solid samples (e.g., as KBr pellets or ATR) or solutions, while Raman spectroscopy is versatile and can be applied to solids, liquids, and gases, often without extensive sample preparation.,

Table 4: Spectroscopic Techniques for Functional Group Analysis

| Technique | Principle | Information Provided |

| Infrared (IR) | Absorption of IR radiation | Vibrations of polar functional groups. |

| Raman Spectroscopy | Inelastic scattering of light | Vibrations of non-polar bonds and molecular backbone. |

UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance as a function of wavelength., This technique is particularly useful for compounds containing chromophores, such as the conjugated pi systems present in the flavonoid structure of this compound. nih.gov

UV-Vis spectroscopy of this compound would provide:

Absorption Spectrum: A plot of absorbance versus wavelength, showing characteristic absorption maxima (λmax) that correspond to electronic transitions within the molecule. Flavonoids typically exhibit two major absorption bands in the UV-Vis region: Band I (300-400 nm) related to the B-ring and Band II (240-280 nm) related to the A-ring benzoyl system. The specific λmax values are influenced by the substitution pattern of the flavonoid.

Concentration Determination: According to the Beer-Lambert Law, the absorbance of a solution at a specific wavelength is directly proportional to the concentration of the analyte and the path length of the light beam. This allows for the quantitative determination of this compound concentration in solution.

UV-Vis spectroscopy is a simple, fast, and non-destructive technique widely used for the quantitative analysis of this compound in various samples.

Table 5: UV-Vis Spectroscopy Applications

| Application | Information Gained |

| Absorption Spectrum | Characteristic λmax values, Electronic transitions. |

| Concentration Determination | Quantitative analysis based on Beer-Lambert Law., |

Electrochemical Methods for this compound Analysis

Electrochemical methods, such as cyclic voltammetry, can provide information about the redox behavior of electroactive compounds. Flavonoids, including this compound, often exhibit electrochemical activity due to the presence of phenolic hydroxyl groups which can be oxidized.

Cyclic voltammetry involves applying a varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The cyclic voltammogram, a plot of current versus potential, shows peaks corresponding to oxidation and reduction processes. For this compound, cyclic voltammetry could be used to:

Study Redox Properties: Determine the oxidation and reduction potentials of this compound, providing insights into its electrochemical reactivity and potential antioxidant properties.

Investigate Electrochemical Mechanisms: Study the electron transfer processes involved in the oxidation or reduction of this compound.

Quantitative Analysis: Under controlled conditions, the peak current can be related to the concentration of this compound, allowing for quantitative determination.

While specific electrochemical data for this compound was not found, studies on other flavonoids demonstrate their electrochemical activity, suggesting that these methods would be applicable to this compound as well.

Table 6: Information from Cyclic Voltammetry

| Feature | Information Gained |

| Oxidation/Reduction Peaks | Redox potentials, Electrochemical reactivity. |

| Peak Current | Can be related to concentration for quantitative analysis. |

Potentiometric Studies of this compound Interactions

Potentiometry is an electrochemical technique that measures the potential difference between two electrodes in an electrochemical cell under conditions of zero current. frontiersin.org It is particularly useful for studying equilibrium processes, such as acid-base titrations, complex formation, and ion activity. frontiersin.org

Given that this compound is a complex organic molecule with hydroxyl and glycosyl groups, it is likely to exhibit acidic properties and potentially participate in complexation reactions with metal ions. physionet.org Potentiometric titrations could be used to determine the acidic dissociation constants (pKa values) of the ionizable functional groups in this compound. This would involve titrating a solution of this compound with a standard base and monitoring the change in potential using a pH-sensitive electrode (e.g., glass electrode) against a reference electrode. frontiersin.org

Furthermore, potentiometry could be applied to study the interaction of this compound with metal ions, potentially revealing the stoichiometry and stability of any formed complexes by monitoring the change in metal ion activity or the potential of an ion-selective electrode. While potentiometric titrations have been used for the determination of other compounds like 6-propyl-2-thiouracil, specific potentiometric studies involving this compound were not found in the search results.

Capillary Electrophoresis for this compound Mixture Resolution

Capillary Electrophoresis (CE) is a powerful separation technique that separates analytes based on their differential migration in an electric field within a narrow capillary tube. Separation is driven by the electrophoretic mobility of the analytes, which depends on their charge, size, and shape, as well as the electroosmotic flow of the buffer solution.

CE offers high separation efficiency, short analysis times, and low sample and solvent consumption, making it suitable for the analysis of complex mixtures. For a compound like this compound, which may exist in mixtures with related flavonoids, precursors, or degradation products, CE could be an effective method for achieving high-resolution separations. physionet.org Different modes of CE, such as capillary zone electrophoresis (CZE), could be employed depending on the ionization state of this compound and the matrix. Factors such as buffer composition, pH, applied voltage, temperature, and the type of capillary coating can be optimized to achieve the desired separation.

CE is widely used for the analysis of various organic molecules, including other natural products and pharmaceuticals. Its application to this compound would involve optimizing the separation conditions to resolve this compound from other components in a sample matrix, followed by detection using a suitable detector, such as a UV-Vis detector or a mass spectrometer. Despite the general applicability of CE to organic compounds, specific studies detailing the capillary electrophoretic separation of this compound (CAS 132151-81-6) were not found in the consulted literature.

Method Development and Validation Protocols for this compound Quantification in Research Matrices

The development and validation of analytical methods are essential to ensure the reliability and accuracy of quantitative analysis of this compound in various research matrices. A research matrix could include plant extracts, biological fluids, or formulations, depending on the source and intended study of this compound. Method development involves selecting the appropriate analytical technique (e.g., HPLC, UPLC, GC, or the electrochemical/electrophoretic methods discussed), optimizing the separation or detection conditions, and establishing sample preparation procedures.

Once a method is developed, it must be validated according to established guidelines (e.g., those from regulatory bodies like the FDA or ICH) to demonstrate its suitability for the intended purpose. Key validation parameters typically include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the matrix.

Linearity: The proportional relationship between the analyte concentration and the instrument response over a defined range. This is typically assessed by analyzing a series of standards at different concentrations and generating a calibration curve.

Accuracy: The closeness of the measured value to the true value. This is often evaluated by analyzing quality control samples at different concentrations.

Precision: The reproducibility of the method, typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) or quantified (LOQ).

Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Stability: The stability of the analyte in the sample matrix and standard solutions over time and under different storage conditions.

Biochemical Interactions of Rutacil in Vitro Studies

Molecular Recognition and Binding Studies of Rutacil with Isolated Biomolecules

Molecular recognition and binding studies aim to quantify the interaction between a compound and specific biomolecules, such as proteins and nucleic acids. These studies are essential for understanding the specificity and strength of the interaction. Methods like equilibrium dialysis and ultracentrifugation are commonly used to assess protein binding in vitro chempartner.combioivt.com.

Quantitative Analysis of this compound-Protein Interactions (e.g., Kd determination)

Quantitative analysis of protein interactions involves determining binding constants, such as the dissociation constant (Kd). The Kd value represents the concentration of the compound at which half of the binding sites on the protein are occupied, providing a measure of the affinity between the compound and the protein. Lower Kd values indicate higher binding affinity sigmaaldrich.com. Typical methods for determining Kd include equilibrium dialysis, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). Without specific data for this compound, a table of Kd values for its interaction with various proteins cannot be provided.

This compound Binding to Nucleic Acids in Cell-Free Systems

Studies on the binding of a compound to nucleic acids (DNA and RNA) in cell-free systems help to understand potential interactions that could affect genetic or transcriptional processes. Cell-free systems containing isolated nucleic acids can be used to investigate binding affinity and specificity. Techniques such as fluorescence spectroscopy, UV-Vis spectroscopy, and electrophoretic mobility shift assays (EMSA) are often employed in these studies. norgenbiotek.comthermofisher.commagen-tec.comfrontiersin.orgnih.gov The extent and nature of this compound's binding to different types of nucleic acids in such systems would require specific experimental data which is not available.

In Vitro Enzymatic Interaction Studies of this compound

Enzymatic interaction studies in vitro are critical for determining if a compound modulates the activity of specific enzymes, acting as either an inhibitor or activator. These studies help to elucidate the biochemical pathways that a compound might affect. khanacademy.orgnumberanalytics.compatsnap.commdpi.com

Kinetic Characterization of this compound as an Enzyme Modulator

Kinetic characterization involves determining how the presence of a compound affects the enzyme's catalytic parameters, such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km) egyankosh.ac.insigmaaldrich.com. By measuring enzyme activity at varying substrate concentrations in the presence of different concentrations of the compound, researchers can determine the type of modulation and quantify its effect. khanacademy.orgcmu.edulibretexts.org Specific kinetic parameters for this compound's interaction with any enzyme are not available in the consulted literature.

Mechanisms of Enzyme Inhibition or Activation by this compound (e.g., competitive, non-competitive, uncompetitive)

Understanding the mechanism of enzyme modulation (inhibition or activation) provides insight into how the compound interacts with the enzyme. Common mechanisms of reversible enzyme inhibition include competitive, non-competitive, and uncompetitive inhibition, each characterized by distinct effects on Km and Vmax and identifiable through kinetic analysis, often using Lineweaver-Burk plots khanacademy.orgcmu.edulibretexts.org. Competitive inhibitors typically bind to the active site, while non-competitive and uncompetitive inhibitors bind to different sites on the enzyme or the enzyme-substrate complex patsnap.comcmu.edu. Without experimental data for this compound, its specific mechanism of enzyme inhibition or activation cannot be described.

Reconstitution Studies for Membrane-Bound Enzyme-Rutacil Interactions

Many enzymes are embedded within biological membranes, and studying their interactions with compounds often requires reconstituting these enzymes into a controlled membrane environment in vitro. nih.govnih.govelifesciences.org Reconstitution studies involve incorporating purified membrane-bound enzymes into artificial membrane systems, such as liposomes or supported lipid bilayers. nih.govelifesciences.org These systems allow for the investigation of the enzyme's activity and its interaction with compounds like this compound in a lipid environment that mimics the native cellular membrane. nih.govelifesciences.org Such studies are particularly important for compounds targeting membrane proteins. Specific reconstitution studies detailing this compound's interactions with membrane-bound enzymes were not found.

Based on the available information from the search results, detailed scientific data specifically pertaining to the in vitro biochemical interactions of the chemical compound "this compound" as outlined in the request (permeability across model cell membranes, subcellular localization in isolated cellular fractions, co-crystallography, Cryo-EM, and detailed NMR interaction analysis) could not be found. The search results provide general information about this compound as a flavonoid compound with reported biological activities and discuss the methodologies for studying such interactions in a general context or for other compounds, but lack specific experimental findings for this compound itself.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on the requested in vitro biochemical interactions of this compound with detailed research findings and data tables.

The available general information about this compound is limited. This compound is described as a complex organic compound belonging to the flavonoid class, characterized by a benzopyranone backbone substituted with acetyloxy, hydroxy, and glycosyl groups, including a disaccharide unit of glucose and rhamnose ontosight.ai. It has been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects ontosight.ai. This compound is naturally occurring in certain plant species and can also be synthesized ontosight.ai.

While the search results mention the existence of research on the pharmacological properties of this compound researchgate.net and its occurrence in relation to Ruta graveolens archive.org, the specific in vitro biochemical interaction data requested in the outline were not present in the provided snippets.

A PubChem CID specifically for "this compound" was not found in the search results. However, "this compound" was mentioned in a list related to Rutin ctdbase.org, a flavonol glycoside with PubChem CID 5280805. It is unclear from the search results if this compound is a synonym, a derivative, or a related compound to Rutin.

Due to the lack of specific data on this compound's in vitro permeability, subcellular localization, and structural interactions via co-crystallography, Cryo-EM, and detailed NMR, the requested article sections cannot be generated.

Future Research Directions and Emerging Paradigms in Rutacil Chemistry

Integration of Systems Chemistry and Synthetic Biology Approaches for Rutacil Production

The synthesis of complex organic compounds like this compound can potentially benefit from the integration of systems chemistry and synthetic biology approaches. Synthetic biology aims to design and construct new biological parts, devices, and systems, or to re-design existing, natural biological systems for useful purposes, including the production of chemicals vttresearch.comdtu.dk. This involves designing libraries of genetic components and assembling genetic circuits to achieve desired biological functions nih.gov. Systems chemistry, on the other hand, focuses on the interactions of molecules and the emergence of complex chemical systems. Combining these fields could lead to the development of engineered biological systems, such as microbial cell factories, capable of producing this compound or its precursors more efficiently and sustainably. Metabolic engineering, a related field, seeks to optimize cellular processes for the production of a compound of interest, often utilizing techniques and tools from synthetic biology for rational changes in DNA sequences and the generation of specific mutations nih.gov.

Development of Advanced Biosensors for this compound Detection

Advanced biosensors represent a promising area for future this compound research. Biosensors are analytical devices that combine a biological component with a physicochemical detector to enable the detection of specific substances paragraf.com. For this compound, biosensors could be developed for various applications, including monitoring its production in biological systems, detecting its presence in complex matrices, or studying its interactions with biological targets. Genetically encoded biosensors, which link the presence of a specific input stimulus to a tailored gene expression output, are being developed for small molecules and can accelerate metabolic engineering by increasing screening throughput nih.govbiorxiv.org. Recent advancements include the development of highly capable biosensor platforms that can turn protein binders into optical sensors that light up when they bind their target, enabling real-time biological studies synbiobeta.com. The development of tailored biosensors with enhanced dynamic range and sensitivity is an active area of research biorxiv.org.

Exploitation of Supramolecular Chemistry for this compound Delivery and Assembly

Supramolecular chemistry, which focuses on chemical systems held together by non-covalent interactions, offers potential avenues for the delivery and assembly of this compound. supramolecularevans.com. Supramolecular assemblies can involve the association of multiple components to construct higher-order structures supramolecularevans.com. This approach is being explored for drug delivery systems, where molecules self-assemble into nanostructures capable of encapsulating and delivering therapeutic agents rsc.orgthno.org. For this compound, supramolecular chemistry could be used to design delivery systems that improve its solubility, stability, or targeted delivery to specific cells or tissues. Studies on uracil-containing derivatives have shown the formation of non-covalent supramolecular networks with hydrophobic cavities capable of encapsulating drugs, suggesting a potential approach for this compound delivery, given its flavonoid structure which may share some characteristics with uracil (B121893) derivatives in terms of non-covalent interactions rsc.org. Controlled supramolecular assembly inside living cells through programmed chemical reactions is also being investigated for creating functional architectures within biological environments nih.gov.

Advancements in Machine Learning for De Novo this compound Design and Prediction of Interactions

High-Throughput Screening Methodologies for this compound Discovery and Optimization

Q & A

Q1. How can researchers formulate a clear and feasible research question for studying Rutacil’s biochemical mechanisms?

Methodological Answer: A well-structured research question should adhere to frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population : Specific cell lines or model organisms exposed to this compound.

- Intervention : Dosage ranges or molecular pathways under investigation.

- Comparison : Control groups (e.g., untreated cells or alternative compounds).

- Outcome : Quantitative metrics (e.g., enzyme inhibition rates, cytotoxicity thresholds).

- Time : Duration of exposure and observation periods.

Ensure alignment with existing literature gaps and validate feasibility through pilot experiments .

Q. Q2. What experimental design principles should guide initial investigations into this compound’s pharmacokinetic properties?

Methodological Answer:

- Reproducibility : Use standardized protocols (e.g., OECD guidelines) for in vitro assays (e.g., solubility, metabolic stability).

- Controls : Include positive/negative controls to validate assay sensitivity.

- Data Precision : Report measurements with appropriate significant figures, reflecting instrument precision (e.g., HPLC retention times ±0.01 min) .

- Statistical Power : Calculate sample sizes using tools like G*Power to ensure reliability.

Example: A dose-response study might use triplicate measurements across 5 logarithmic concentrations to establish IC50 values .

Advanced Research Questions

Q. Q3. How should researchers address contradictions in reported data on this compound’s efficacy across different experimental models?

Methodological Answer:

- Meta-Analysis : Aggregate datasets from multiple studies (e.g., in vivo vs. in vitro) to identify confounding variables (e.g., bioavailability differences).

- Sensitivity Analysis : Test hypotheses using alternative statistical models (e.g., Bayesian vs. frequentist approaches).

- Methodological Audit : Compare protocols for discrepancies (e.g., solvent choice affecting this compound’s stability).

- Peer Consultation : Engage interdisciplinary experts to critique assumptions (e.g., pharmacologists vs. analytical chemists) .

Example: Discrepancies in cytotoxicity results may stem from variations in cell culture media composition .

Q. Q4. What advanced techniques can resolve ambiguities in this compound’s metabolite identification during mass spectrometry analysis?

Methodological Answer:

- High-Resolution MS : Use Orbitrap or TOF systems to differentiate isobaric metabolites.

- Isotopic Labeling : Track metabolic pathways via stable isotopes (e.g., ¹³C-labeled this compound).

- Fragmentation Libraries : Cross-reference spectra with databases like METLIN or HMDB.

- Validation : Confirm findings with orthogonal methods (e.g., NMR for structural elucidation) .

Example: A study might combine LC-MS/MS with molecular networking to map this compound’s phase I/II metabolites .

Q. Q5. How can researchers integrate contradictory findings into a unified theoretical model for this compound’s mechanism of action?

Methodological Answer:

- Systems Biology Approaches : Build computational models (e.g., Boolean networks) to simulate interactions between this compound and multiple targets.

- Principal Contradiction Analysis : Identify the dominant factor influencing outcomes (e.g., receptor binding affinity vs. cellular uptake efficiency).

- Iterative Hypothesis Testing : Refine models using incremental experimental validation (e.g., CRISPR-edited cell lines to isolate variables) .

Example: Conflicting data on this compound’s anti-inflammatory effects may arise from tissue-specific expression of target proteins .

Methodological Best Practices

Q. Q6. What strategies ensure rigorous data interpretation when publishing this compound-related findings?

Methodological Answer:

- Transparency : Disclose raw data and analysis scripts in repositories like Zenodo.

- Reproducibility Checklists : Adhere to guidelines (e.g., ARRIVE for in vivo studies).

- Conflict Resolution : Address peer review critiques by revising methods or clarifying limitations in the discussion section.

- Visualization : Use color-coded heatmaps for large datasets but avoid overloading figures with chemical structures .

Q. Q7. How should researchers structure a literature review to contextualize this compound within existing pharmacological frameworks?

Methodological Answer:

- Thematic Organization : Group studies by mechanism (e.g., kinase inhibitors vs. epigenetic modifiers).

- Critical Appraisal : Use tools like AMSTAR-2 to assess study quality and highlight biases.

- Gap Analysis : Identify understudied areas (e.g., this compound’s effects on non-canonical pathways) .

Example: A review might contrast this compound’s IC50 values across cancer cell lines to propose tissue-specific targeting strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.